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  • Product: 5-amino-2-methoxy-N,N-dimethylbenzamide
  • CAS: 22802-73-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of 5-amino-2-methoxy-N,N-dimethylbenzamide

Introduction 5-amino-2-methoxy-N,N-dimethylbenzamide is a substituted aromatic amide of significant interest to researchers in medicinal chemistry and drug development. Its unique structural combination of a dimethylbenz...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-amino-2-methoxy-N,N-dimethylbenzamide is a substituted aromatic amide of significant interest to researchers in medicinal chemistry and drug development. Its unique structural combination of a dimethylbenzamide core with amino and methoxy functional groups presents a versatile scaffold for the synthesis of novel bioactive molecules. A thorough understanding of its physical properties is paramount for its effective handling, formulation, and application in a laboratory setting. This guide provides a comprehensive overview of the known and anticipated physical characteristics of 5-amino-2-methoxy-N,N-dimethylbenzamide, contextualized with data from structurally related analogs. Due to the limited availability of direct experimental data for the title compound, this paper will leverage comparative analysis of similar molecules to provide a scientifically grounded estimation of its properties.

Molecular Structure and its Influence on Physical Properties

The molecular structure of 5-amino-2-methoxy-N,N-dimethylbenzamide dictates its physical behavior. The presence of a polar amide group, a hydrogen-bond-donating amino group, and a polar methoxy group suggests that this compound will exhibit moderate to high polarity. The N,N-dimethyl substitution on the amide nitrogen precludes hydrogen bond donation from the amide itself, which will differentiate its properties from its primary and secondary amide counterparts. The overall planarity of the benzene ring, coupled with the potential for intermolecular hydrogen bonding via the amino group, is expected to influence its melting point and solubility.

Caption: 2D structure of 5-amino-2-methoxy-N,N-dimethylbenzamide.

Comparative Analysis of Physical Properties

To estimate the physical properties of 5-amino-2-methoxy-N,N-dimethylbenzamide, a comparative analysis of structurally similar compounds is presented below. This approach allows for informed predictions of its behavior.

PropertyN,N-Dimethylbenzamide[1][2]2-Methoxy-N,N-dimethylbenzamide[3]5-Amino-2-methoxybenzoic acid methyl ester[4]5-Amino-2-methoxybenzamide
CAS Number 611-74-57291-34-122802-67-11882-71-9[5]
Molecular Formula C₉H₁₁NOC₁₀H₁₃NO₂C₉H₁₁NO₃C₈H₁₀N₂O₂[5]
Molecular Weight 149.19 g/mol 179.22 g/mol 181.19 g/mol 166.18 g/mol [5]
Appearance White to slightly yellow crystalline solidN/APale yellow liquidN/A
Melting Point 43-45 °CN/AN/AN/A
Boiling Point 132-133 °C @ 15 mmHg100 °C @ 0.4 Torr> 327 °C @ 760 mmHgN/A
Solubility Soluble in waterN/AN/AN/A

Based on this comparative data, it is anticipated that 5-amino-2-methoxy-N,N-dimethylbenzamide will be a solid at room temperature, likely with a melting point higher than that of N,N-dimethylbenzamide due to the additional polar functional groups contributing to intermolecular forces. The boiling point is expected to be significantly high, likely requiring vacuum distillation to prevent decomposition. The presence of both amino and methoxy groups should enhance its solubility in polar organic solvents.

Experimental Protocols for Physical Property Determination

The following are standard, field-proven methodologies for determining the key physical properties of a novel compound like 5-amino-2-methoxy-N,N-dimethylbenzamide.

Melting Point Determination

Causality: The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound, while a broad range suggests the presence of impurities.

Methodology:

  • Sample Preparation: A small, crystalline sample of 5-amino-2-methoxy-N,N-dimethylbenzamide is finely powdered.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement start Crystalline Sample powder Finely Powder start->powder load Load Capillary powder->load setup Place in Apparatus load->setup heat Controlled Heating setup->heat observe Observe Phase Change heat->observe record Record Temperature Range observe->record end Result record->end Melting Point Range

Caption: Workflow for Melting Point Determination.

Boiling Point Determination under Reduced Pressure

Causality: Many organic compounds decompose at their atmospheric boiling points. Reduction of pressure lowers the boiling point, allowing for distillation of thermally sensitive compounds.

Methodology:

  • Apparatus Setup: A micro-distillation apparatus is assembled, including a flask containing the sample, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to monitor the pressure.

  • Heating: The distillation flask is gently heated in a heating mantle or oil bath.

  • Equilibrium Establishment: The pressure is carefully lowered to the desired value.

  • Observation: The temperature at which the liquid boils and a steady stream of condensate is observed is recorded, along with the corresponding pressure.

  • Data Correction: If necessary, a nomograph can be used to estimate the boiling point at atmospheric pressure.

Solubility Assessment

Causality: The solubility of a compound in various solvents provides insight into its polarity and is critical for selecting appropriate solvents for reactions, purification, and formulation.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Sample Preparation: A pre-weighed amount of 5-amino-2-methoxy-N,N-dimethylbenzamide (e.g., 10 mg) is placed in a series of vials.

  • Solvent Addition: An initial volume of each solvent (e.g., 0.1 mL) is added to the respective vials.

  • Observation and Agitation: The vials are agitated (e.g., vortexed) and observed for dissolution.

  • Incremental Solvent Addition: If the sample does not dissolve, the solvent is added in small increments until dissolution is achieved or a maximum volume is reached.

  • Classification: The solubility is qualitatively classified as very soluble, soluble, sparingly soluble, or insoluble based on the amount of solvent required for dissolution.

Solubility_Assessment_Logic start Weigh Compound add_solvent Add Solvent Increment start->add_solvent agitate Agitate and Observe add_solvent->agitate dissolved Completely Dissolved? agitate->dissolved max_vol Max Volume Reached? dissolved->max_vol No soluble Soluble dissolved->soluble Yes max_vol->add_solvent No insoluble Insoluble max_vol->insoluble Yes

Sources

Exploratory

5-amino-2-methoxy-N,N-dimethylbenzamide CAS number 194025-85-9

For the successful execution of this request, a clear and accurate identification of the chemical compound of interest is paramount. The provided information, "5-amino-2-methoxy-N,N-dimethylbenzamide CAS number 194025-85...

Author: BenchChem Technical Support Team. Date: February 2026

For the successful execution of this request, a clear and accurate identification of the chemical compound of interest is paramount. The provided information, "5-amino-2-methoxy-N,N-dimethylbenzamide CAS number 194025-85-9," presents a significant inconsistency.

Initial searches reveal a conflict between the chemical name and the provided CAS number. Several chemical suppliers and databases associate CAS number 194025-85-9 with 5-amino-2-methoxy-N-methylbenzamide .[1] This compound differs from the requested "N,N-dimethylbenzamide" as it contains only a single methyl group on the amide nitrogen.

This discrepancy makes it impossible to proceed with the creation of an accurate and scientifically sound technical guide. The synthesis, properties, mechanism of action, and applications are all specific to the precise molecular structure of a compound. Providing information on a potentially incorrect structure would be misleading and counterproductive for the target audience of researchers and drug development professionals.

To provide a valuable and accurate in-depth technical guide, a definitive clarification of the topic is required. Specifically, it is necessary to determine whether the intended subject is:

  • 5-amino-2-methoxy-N,N-dimethylbenzamide , in which case a correct CAS number is needed.

  • The compound associated with CAS number 194025-85-9 , which appears to be 5-amino-2-methoxy-N-methylbenzamide .

Without this clarification, any attempt to generate the requested content would lack the necessary foundation of scientific integrity and would not be a reliable resource for the intended audience.

Protocols & Analytical Methods

Method

Application Note: A Validated HPLC Method for the Quantification of 5-amino-2-methoxy-N,N-dimethylbenzamide

Introduction 5-amino-2-methoxy-N,N-dimethylbenzamide is a substituted benzamide derivative of increasing interest within pharmaceutical research and development. Its structural motifs, including an aromatic amine and a t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-amino-2-methoxy-N,N-dimethylbenzamide is a substituted benzamide derivative of increasing interest within pharmaceutical research and development. Its structural motifs, including an aromatic amine and a tertiary amide, are common in biologically active molecules. As with any potential drug candidate or key intermediate, a robust and reliable analytical method for its quantification is paramount for quality control, stability testing, and pharmacokinetic studies. This application note details the development and validation of a precise, accurate, and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of 5-amino-2-methoxy-N,N-dimethylbenzamide.

The methodology herein is grounded in established chromatographic principles and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose in a regulated environment.[1][2][3][4] The rationale behind the selection of chromatographic parameters is discussed, providing a comprehensive guide for researchers, scientists, and drug development professionals.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a selective and efficient HPLC method.

  • Structure: 5-amino-2-methoxy-N,N-dimethylbenzamide

  • Molecular Formula: C₁₀H₁₄N₂O₂

  • Molecular Weight: 194.23 g/mol

  • Key Functional Groups:

    • Aromatic Amine (Aniline moiety): This group is basic and its ionization state is dependent on the pH of the mobile phase. The pKa of the conjugate acid of aniline is approximately 4.6. The presence of the electron-donating methoxy group and the electron-withdrawing amide group will influence this value. For method development, controlling the mobile phase pH below the pKa of the amino group (e.g., pH < 3.5) will ensure it is in its protonated, more polar form, which can be beneficial for retention on a reversed-phase column.

    • Tertiary Amide: This group is generally neutral and does not undergo significant ionization within the typical pH range of HPLC.

    • Methoxy Group: An electron-donating group that increases the hydrophobicity of the molecule slightly.

  • Solubility: Based on the presence of polar functional groups and data from similar structures like N,N-dimethylbenzamide, the compound is expected to be soluble in common HPLC mobile phase constituents such as methanol and acetonitrile, and to have some aqueous solubility.[2]

  • UV Absorbance: The presence of the substituted benzene ring suggests that the compound will exhibit significant UV absorbance, making UV detection a suitable choice. Aromatic amines and benzamides typically have strong absorbance in the range of 240-280 nm. For structurally similar compounds, optimal detection wavelengths have been reported. For instance, a method for N-phenylbenzamide utilized detection at 254 nm. A UV scan of the analyte would be ideal to determine the absorbance maximum (λmax) for optimal sensitivity.

Experimental Protocol: HPLC Method Development and Validation

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or variable wavelength detector (VWD).

  • Chromatography Data System (CDS): Agilent OpenLab CDS or equivalent.

  • Analytical Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm (or equivalent C18 stationary phase).

  • Reference Standard: 5-amino-2-methoxy-N,N-dimethylbenzamide (purity ≥ 98%).

  • Solvents: HPLC grade acetonitrile and methanol, and purified water (e.g., Milli-Q).

  • Reagents: Formic acid (reagent grade, ~99%).

Chromatographic Conditions

The selection of chromatographic conditions is based on the physicochemical properties of the analyte and established practices for similar compounds.[5][6] A reversed-phase C18 column is chosen for its versatility in retaining moderately polar to non-polar compounds. The mobile phase consists of an aqueous component and an organic modifier to elute the analyte with appropriate retention and peak shape.

ParameterRecommended ConditionJustification
Mobile Phase A 0.1% Formic Acid in WaterThe acidic pH ensures the amino group is protonated, leading to consistent retention and improved peak shape by minimizing tailing.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase HPLC, providing good elution strength and low viscosity.
Gradient IsocraticAn isocratic elution is often sufficient for the analysis of a single compound and is generally more robust than a gradient method.
Mobile Phase Composition Acetonitrile: 0.1% Formic Acid in Water (40:60, v/v)This starting ratio is a good balance for retaining and eluting a moderately polar compound. It can be optimized based on initial experimental runs.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume that can be adjusted based on analyte concentration and sensitivity requirements.
Detection Wavelength 254 nmA common wavelength for aromatic compounds. A UV scan from 200-400 nm is recommended to determine the optimal wavelength for maximum absorbance.
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 5-amino-2-methoxy-N,N-dimethylbenzamide reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol or a 50:50 mixture of methanol and water).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity studies (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, dissolve a known amount in the mobile phase to achieve a concentration within the linear range of the method. For a drug product, a suitable extraction procedure may be required.

Method Validation Protocol

The developed HPLC method will be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[2][3]

Workflow for HPLC Analysis and Validation

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Q2) cluster_results Results & Reporting prep_standard Prepare Standard Solutions hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_standard->hplc_system prep_sample Prepare Sample Solutions prep_sample->hplc_system data_acq Data Acquisition hplc_system->data_acq data_proc Data Processing (Peak Integration) data_acq->data_proc specificity Specificity report Final Report specificity->report linearity Linearity & Range linearity->report accuracy Accuracy accuracy->report precision Precision (Repeatability & Intermediate) precision->report lod_loq LOD & LOQ lod_loq->report data_proc->specificity data_proc->linearity data_proc->accuracy data_proc->precision data_proc->lod_loq

Caption: Overall workflow for the HPLC analysis and validation of 5-amino-2-methoxy-N,N-dimethylbenzamide.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Protocol:

    • Inject a blank solution (mobile phase).

    • Inject a solution of the reference standard.

    • If applicable, inject a placebo solution (a mixture of all excipients in a formulation without the active ingredient).

    • If available, inject solutions of known impurities or degradation products.

  • Acceptance Criteria: The blank and placebo injections should not show any interfering peaks at the retention time of the 5-amino-2-methoxy-N,N-dimethylbenzamide peak. The peak for the analyte should be well-resolved from any other peaks.

Linearity

The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare at least five concentrations of the reference standard across the desired range (e.g., 50% to 150% of the expected sample concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol:

    • Perform a recovery study by spiking a placebo mixture with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six replicate injections of the reference standard at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the different sets of conditions should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on the signal-to-noise ratio):

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. This can be achieved by injecting a series of dilute solutions of the reference standard.

  • Acceptance Criteria: The LOQ should be determined with acceptable precision (RSD ≤ 10%) and accuracy.

Data Presentation

The results of the validation study should be presented in a clear and concise manner.

Table 1: System Suitability Parameters
ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (for 6 replicate injections) ≤ 2.0%
Table 2: Summary of Validation Results
Validation ParameterResultAcceptance Criteria
Specificity CompliesNo interference at the analyte retention time.
Linearity (r²) ≥ 0.999
Range (µg/mL)
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%)
- Repeatability≤ 2.0%
- Intermediate Precision≤ 2.0%
LOD (µg/mL) S/N ratio ≈ 3:1
LOQ (µg/mL) S/N ratio ≈ 10:1

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the HPLC analysis of 5-amino-2-methoxy-N,N-dimethylbenzamide. The proposed method is based on established reversed-phase chromatography principles and is designed to be specific, linear, accurate, and precise. The detailed validation protocol, in accordance with ICH guidelines, ensures that the method is reliable and suitable for its intended use in pharmaceutical analysis. This document serves as a valuable resource for researchers and scientists involved in the development and quality control of products containing this compound.

References

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-N,N-dimethyl-5-phenoxybenzenesulfonamide. Retrieved from [Link]

  • Skidan, I., et al. (2014). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • ResearchGate. (n.d.). UV absorption spectra of 1-(2,2,6,6-tetramethylpiperidin-4-yl)4-N,N-dimethylaminobenzoate (1) in various media. Retrieved from [Link]

Sources

Application

Application Notes: The Strategic Role of Substituted 5-Aminobenzamides in the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals Introduction: The Benzamide Scaffold as a Privileged Structure In the landscape of medicinal chemistry and agrochemistry, the substituted benzamide moiety i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzamide Scaffold as a Privileged Structure

In the landscape of medicinal chemistry and agrochemistry, the substituted benzamide moiety is recognized as a "privileged structure." This designation is reserved for molecular scaffolds that can bind to multiple, diverse biological targets, leading to a wide array of bioactive compounds. The inherent chemical properties of the benzamide—its conformational rigidity, hydrogen bonding capabilities, and synthetic tractability—make it an ideal building block.

The specific compound, 5-amino-2-methoxy-N,N-dimethylbenzamide, represents a versatile trifunctional scaffold. It features:

  • An aniline-like amino group , which is a key handle for C-N bond formation, diazotization, or acylation.

  • A directing methoxy group , which influences the electron density and reactivity of the aromatic ring.

  • A robust N,N-dimethylbenzamide , which can act as a steric modulator and participate in molecular interactions.

While direct applications of 5-amino-2-methoxy-N,N-dimethylbenzamide itself are specific, its structural analogs are pivotal intermediates in the synthesis of high-value commercial products and pharmacologically active agents. This guide will delve into the synthesis of a major bioactive molecule using a closely related analog, providing detailed protocols that underscore the synthetic principles applicable to this entire class of compounds. Furthermore, we will explore the broader biological activities reported for various benzamide derivatives.[1][2]

Core Application: Synthesis of Anthranilamide Insecticide Intermediates

A prominent application of substituted aminobenzamides is in the synthesis of anthranilamide insecticides, such as chlorantraniliprole.[3][4] These insecticides exhibit a novel mode of action by targeting insect ryanodine receptors.[5] A critical intermediate for this class of compounds is 2-amino-5-chloro-N,3-dimethylbenzamide .[5][6] The synthesis of this intermediate showcases a robust and scalable chemical process that leverages the reactivity of the aminobenzamide core.

Synthetic Pathway Overview

The synthesis begins with a commercially available precursor, 3-methyl-2-nitrobenzoic acid, and proceeds through amidation, reduction, and chlorination steps. The causality behind this sequence is critical: performing the chlorination step on the electron-rich aniline derivative (post-reduction) is more efficient and regioselective than attempting to chlorinate the electron-deficient nitro-substituted ring.

G cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Target Intermediate A 3-Methyl-2-nitrobenzoic Acid B 3-Methyl-2-nitro-N-methylbenzamide A->B 1. SOCl₂ 2. Methylamine (aq) C 2-Amino-3-methyl-N-methylbenzamide B->C Catalytic Hydrogenation (e.g., Fe/HCl or H₂/Pd-C) D 2-Amino-5-chloro-N,3-dimethylbenzamide C->D Chlorination (Sulfuryl Chloride, SO₂Cl₂)

Caption: Synthetic pathway for a key insecticide intermediate.

Detailed Protocol: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide

This protocol is a synthesized representation based on established methodologies found in the patent literature.[3][6] It is designed for laboratory-scale synthesis and requires strict adherence to safety protocols.

Step 1: Amidation of 3-Methyl-2-nitrobenzoic Acid

  • Rationale: Conversion of the carboxylic acid to an amide is necessary for the final product structure. Using thionyl chloride (SOCl₂) creates a highly reactive acyl chloride intermediate, which readily reacts with methylamine.

  • To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-2-nitrobenzoic acid (1.0 eq).

  • Add thionyl chloride (1.5 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Heat the mixture to 70-80°C and stir for 2-3 hours until the evolution of HCl gas ceases.

  • Cool the mixture to room temperature and remove excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acyl chloride in an anhydrous solvent like dichloromethane (DCM).

  • In a separate flask, cool an aqueous solution of methylamine (40%, 2.5 eq) to 0°C.

  • Slowly add the acyl chloride solution to the methylamine solution, maintaining the temperature below 10°C.

  • Stir the reaction for 1-2 hours at room temperature.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-methyl-2-nitro-N-methylbenzamide .

Step 2: Reduction of the Nitro Group

  • Rationale: The nitro group is reduced to a primary amine, which is essential for the subsequent chlorination and final coupling reactions. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Charge a hydrogenation vessel with 3-methyl-2-nitro-N-methylbenzamide (1.0 eq) and a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 1-2 mol%).

  • Pressurize the vessel with hydrogen gas (H₂) to 50 psi.

  • Stir the mixture vigorously at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 2-amino-3-methyl-N-methylbenzamide .

Step 3: Regioselective Chlorination

  • Rationale: Sulfuryl chloride (SO₂Cl₂) is an effective electrophilic chlorinating agent. The amino group of the substrate is a strong activating group, directing the chlorination to the para position (C5) due to steric hindrance from the adjacent methyl and amide groups at the ortho positions.

  • Dissolve 2-amino-3-methyl-N-methylbenzamide (1.0 eq) in a suitable solvent such as acetonitrile in a three-neck flask under a nitrogen atmosphere.[6]

  • Cool the solution to 0-5°C using an ice bath.

  • Add sulfuryl chloride (1.1 eq) dropwise over 1-2 hours, ensuring the temperature remains below 10°C.[6]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-5 hours.[6]

  • Monitor the reaction for completion.

  • Quench the reaction by carefully adding an aqueous solution of sodium hydroxide (10%) to adjust the pH to 10-12.[6]

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and recrystallize the crude solid to obtain pure 2-amino-5-chloro-N,3-dimethylbenzamide .[6]

Reagents and Materials Table
Reagent/MaterialFormulaM.W. ( g/mol )Role
3-Methyl-2-nitrobenzoic acidC₈H₇NO₄181.15Starting Material
Thionyl ChlorideSOCl₂118.97Activating Agent
Methylamine (40% in H₂O)CH₅N31.06Nucleophile
Palladium on Carbon (10%)Pd/C-Reduction Catalyst
Hydrogen GasH₂2.02Reducing Agent
Sulfuryl ChlorideSO₂Cl₂134.97Chlorinating Agent
AcetonitrileC₂H₃N41.05Solvent
Dichloromethane (DCM)CH₂Cl₂84.93Solvent
Sodium HydroxideNaOH40.00Base (Quench)
Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A Step 1: Amidation (Acyl Chloride Formation & Reaction) B Step 2: Reduction (Catalytic Hydrogenation) A->B C Step 3: Chlorination (Electrophilic Substitution) B->C D Quench Reaction (Base Addition) C->D E Liquid-Liquid Extraction D->E F Drying & Concentration E->F G Recrystallization F->G I NMR / MS (Structure Confirmation) G->I H TLC / LC-MS (Reaction Monitoring) H->I J Purity Analysis (HPLC) I->J

Caption: General experimental workflow from synthesis to analysis.

Broader Bioactivity of Benzamide Scaffolds

The utility of the aminobenzamide core extends far beyond agrochemicals. Various derivatives have been investigated for a range of therapeutic applications, highlighting the scaffold's versatility.

  • Antiproliferative Agents: Fused, pentacyclic benzimidazole derivatives containing amino or amido side chains have shown significant antiproliferative activity in human cancer cell lines.[2] The mechanism often involves interaction with nucleic acids, with some compounds acting as DNA binders and intercalating agents.[2] The N,N-dimethylaminopropyl substitution, in particular, has been linked to potent activity.[2]

  • Antiparasitic Compounds: N-phenylbenzamide derivatives have been developed as agents targeting kinetoplastid parasites, the causative agents of diseases like African trypanosomiasis.[7] These molecules are designed to bind selectively to the minor groove of AT-rich kinetoplast DNA (kDNA), displacing essential proteins and leading to parasite death.[7]

  • Antioxidant and Antimicrobial Properties: The incorporation of methoxy and hydroxy groups onto benzamide-related structures can enhance antioxidant activity by enabling the stabilization of free radicals.[8] Furthermore, other heterocyclic systems derived from amino-methoxy precursors, such as coumarins, have demonstrated a wide spectrum of biological activities, including antibacterial and antifungal properties.[9]

Safety and Handling

  • Thionyl Chloride and Sulfuryl Chloride: Both are corrosive and react violently with water, releasing toxic gases (HCl, SO₂). Handle only in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and explosive. Ensure the reaction vessel is properly sealed and purged with an inert gas (e.g., nitrogen or argon) before and after the reaction. Use spark-proof equipment.

  • General Precautions: All synthesized compounds should be treated as potentially toxic. Avoid inhalation, ingestion, and skin contact. Review the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The 5-amino-2-methoxy-N,N-dimethylbenzamide structure and its close analogs represent a synthetically valuable class of intermediates. As demonstrated by the multi-step synthesis of a key precursor for modern insecticides, the functional groups on the aminobenzamide ring offer precise handles for complex molecular construction. The broader research into related benzamide derivatives for anticancer, antiparasitic, and antimicrobial applications confirms the enduring importance of this scaffold in the development of new bioactive molecules. The protocols and principles outlined in this guide provide a foundational framework for researchers aiming to leverage these powerful building blocks in their own discovery programs.

References

  • PubMed Central. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Available from: [Link]

  • Journal of Medicinal and Chemical Sciences. Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Available from: [Link]

  • National Institutes of Health (NIH). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Available from: [Link]

  • Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Google Patents. Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • Science.dir. Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. Available from: [Link]

  • Google Patents. WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
  • WIPO Patentscope. WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. Available from: [Link]

Sources

Method

Application Notes and Protocols for the Laboratory Synthesis of N,N-Dimethylbenzamide

Introduction N,N-dimethylbenzamide is a tertiary amide of significant interest in organic synthesis and medicinal chemistry. Its structural motif is present in a range of biologically active molecules, and it serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N,N-dimethylbenzamide is a tertiary amide of significant interest in organic synthesis and medicinal chemistry. Its structural motif is present in a range of biologically active molecules, and it serves as a versatile intermediate in the development of novel compounds. This document provides a comprehensive guide for the laboratory-scale synthesis of N,N-dimethylbenzamide, intended for researchers, scientists, and professionals in drug development. The protocols herein are designed to be robust and reproducible, with a focus on explaining the fundamental chemical principles that underpin the experimental choices.

Chemical Overview and Strategy

The synthesis of N,N-dimethylbenzamide is most commonly and efficiently achieved through a two-step process starting from benzoic acid. This strategy is predicated on the activation of the carboxylic acid to a more reactive species, the acyl chloride, which then readily undergoes nucleophilic acyl substitution with dimethylamine.

Overall Reaction Scheme:

This approach is favored due to the high reactivity of acyl chlorides, which ensures a rapid and high-yielding amidation reaction. The gaseous byproducts of the first step are also easily removed, simplifying the purification process.

Experimental Workflow Diagram

The following diagram illustrates the overall laboratory workflow for the synthesis of N,N-dimethylbenzamide.

G cluster_0 Step 1: Benzoyl Chloride Synthesis cluster_1 Step 2: Amidation cluster_2 Work-up and Purification A Benzoic Acid + Thionyl Chloride B Reflux Reaction A->B Heat C Removal of Excess SOCl2 (Distillation) B->C Reaction Completion D Crude Benzoyl Chloride C->D F Addition of Benzoyl Chloride (Ice Bath) D->F Slow Addition E Dimethylamine + Triethylamine in Dichloromethane E->F G Reaction at Room Temperature F->G H Aqueous Work-up (HCl, NaHCO3, Brine) G->H I Drying of Organic Layer (Anhydrous Na2SO4) H->I J Solvent Removal (Rotary Evaporation) I->J K Purification of Crude Product (Distillation or Chromatography) J->K L Pure N,N-Dimethylbenzamide K->L

Caption: Overall workflow for the two-step synthesis of N,N-dimethylbenzamide.

PART 1: Synthesis of Benzoyl Chloride from Benzoic Acid

Scientific Principles and Mechanistic Insight

The conversion of a carboxylic acid to an acyl chloride is a crucial activation step. Carboxylic acids are generally not reactive enough to undergo direct amidation. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation because it converts the hydroxyl group of the carboxylic acid into a good leaving group.[1][2][3] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the reaction to completion.[3]

The mechanism proceeds via a nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the sulfur atom of thionyl chloride.[4][5] This is followed by the expulsion of a chloride ion and subsequent intramolecular nucleophilic attack by the chloride, which results in the formation of the acyl chloride and the release of SO₂ and HCl.[4]

Reaction Mechanism: Carboxylic Acid to Acyl Chloride

G Benzoic Acid Intermediate [Intermediate Complex] Benzoic Acid->Intermediate + SOCl₂ Thionyl Chloride Benzoyl Chloride Intermediate->Benzoyl Chloride - SO₂ - HCl SO2 SO₂ (gas) HCl HCl (gas) G Benzoyl Chloride Tetrahedral Intermediate [Tetrahedral Intermediate] Benzoyl Chloride->Tetrahedral Intermediate + (CH₃)₂NH Dimethylamine HCl HCl N,N-Dimethylbenzamide Tetrahedral Intermediate->N,N-Dimethylbenzamide - Cl⁻

Caption: Nucleophilic acyl substitution of benzoyl chloride with dimethylamine.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
Benzoyl ChlorideC₇H₅ClO140.57~81.9 mmol (from Part 1)
Dimethylamine(CH₃)₂NH45.088.3 g (184 mmol, 2.25 eq)Often used as a solution in THF or as the hydrochloride salt. Flammable and corrosive.
Triethylamine(C₂H₅)₃N101.1912.0 mL (86.0 mmol, 1.05 eq)Acts as an HCl scavenger.
Dichloromethane (DCM)CH₂Cl₂84.93100 mLAnhydrous solvent.
1 M Hydrochloric AcidHCl36.46As needed for work-up
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed for work-up
BrineNaCl (aq)58.44As needed for work-up
Anhydrous Sodium SulfateNa₂SO₄142.04As needed for drying
Experimental Protocol
  • Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath.

  • Reagent Addition: To the flask, add a solution of dimethylamine (2.25 equivalents) and triethylamine (1.05 equivalents) in 100 mL of anhydrous dichloromethane. [6]3. Slowly add the crude benzoyl chloride from Part 1 dropwise to the stirred amine solution via the dropping funnel. Maintain the temperature below 10 °C during the addition. [7]4. Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours. [7]5. Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. [7] * Dry the organic layer over anhydrous sodium sulfate. [8]6. Purification:

    • Filter off the drying agent and remove the solvent using a rotary evaporator. [8] * The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a mixture of petroleum ether and ethyl acetate) to yield pure N,N-dimethylbenzamide as a white crystalline solid. [8][9]

Characterization of N,N-Dimethylbenzamide

The identity and purity of the synthesized N,N-dimethylbenzamide should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance White crystalline solid
Molecular Formula C₉H₁₁NO
Molar Mass 149.19 g/mol
Melting Point 42-45 °C [10]
Boiling Point 132-133 °C at 15 mmHg [10]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.4 (m, 5H, Ar-H), 3.1 (s, 3H, N-CH₃), 2.9 (s, 3H, N-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 171.5 (C=O), 136.0 (Ar-C), 129.5 (Ar-CH), 128.5 (Ar-CH), 126.5 (Ar-CH), 39.5 (N-CH₃), 35.0 (N-CH₃)
GC-MS A gas chromatography-mass spectrometry analysis can confirm the purity and molecular weight of the compound. [11][12]
FTIR (KBr) Characteristic peaks for the amide C=O stretch (~1630 cm⁻¹) and C-N stretch (~1400 cm⁻¹). [13]

Safety Precautions

  • Thionyl Chloride: Highly corrosive and reacts violently with water. [14][15]It is a lachrymator and should be handled with extreme care in a well-ventilated fume hood. [16][17]Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. [18]* Dimethylamine: Flammable, corrosive, and has a strong, unpleasant odor. Handle in a fume hood and wear appropriate PPE.

  • Benzoyl Chloride: Corrosive and a lachrymator. Handle with care in a fume hood.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Use in a well-ventilated area.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The described two-step protocol provides a reliable and efficient method for the laboratory synthesis of N,N-dimethylbenzamide. By understanding the underlying chemical principles of each step, from the activation of the carboxylic acid to the nucleophilic acyl substitution, researchers can confidently execute this synthesis and adapt it as needed for their specific applications. Proper analytical characterization is essential to confirm the identity and purity of the final product. Adherence to strict safety protocols is paramount when handling the hazardous reagents involved in this synthesis.

References

  • PrepChem. (n.d.). Synthesis of N,N-Diethylbenzamide.
  • Wiley Online Library. (n.d.). Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride. Retrieved from [Link]

  • BenchChem. (n.d.). Synthesis of "Benzamide, N,N,4-trimethyl-" from 4-methylbenzoyl chloride.
  • ResearchGate. (n.d.). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent | Request PDF. Retrieved from [Link]

  • AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE Chapter: 16. (n.d.).
  • Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination.
  • Quora. (2020, May 13). What is the reaction mechanism for the synthesis of N,N dimethylbenzamide from benzene? Retrieved from [Link]

  • PubMed. (2024, June 6). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Retrieved from [Link]

  • Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.
  • ResearchGate. (n.d.). Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Dimethylbenzamide. PubChem Compound Database. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, May 12). How to convert benzene to N,N-dimethylbenzamide? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: THIONYL CHLORIDE. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 1409 - THIONYL CHLORIDE. Retrieved from [Link]

  • YouTube. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Retrieved from [Link]

  • SAFETY D
  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Benzamide Synthesis Technical Support Center

Welcome to the technical support center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions encountered during the synthesis of benzamide and its derivatives. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your benzamide synthesis, offering explanations for the underlying chemistry and actionable solutions.

Synthesis from Benzoyl Chloride (Schotten-Baumann Conditions)

The reaction of benzoyl chloride with ammonia or an amine is a robust and widely used method.[1] However, several side reactions can impact yield and purity.

Q1: My yield of benzamide is unexpectedly low. What are the likely causes?

A1: Low yields in this synthesis are often traced back to two primary side reactions:

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and readily hydrolyzes upon contact with water to form benzoic acid.[2][3] Benzoic acid is unreactive towards amines under these conditions, thus reducing the amount of starting material available for the desired reaction.

  • Protonation of the Amine: The reaction between benzoyl chloride and an amine generates hydrochloric acid (HCl) as a byproduct.[4] This acid will protonate the unreacted amine, rendering it non-nucleophilic and unable to participate in the reaction.[2]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use dry solvents and glassware. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

  • Slow, Controlled Addition: Add the benzoyl chloride to the amine solution slowly and in small portions, especially at the beginning of the reaction.[5] This helps to control the exothermic nature of the reaction and minimize localized areas of high HCl concentration.[6]

  • Effective Basification: The presence of a base is crucial to neutralize the HCl byproduct.[7] A 10% sodium hydroxide solution is commonly used.[2] Ensure vigorous stirring, especially in a biphasic system, to facilitate contact between the reactants in the organic phase and the base in the aqueous phase.[2]

  • Temperature Control: The reaction is exothermic.[5] Maintain a low temperature, typically by using an ice bath, to control the reaction rate and prevent unwanted side reactions.[2]

Q2: Instead of a white solid, an oil has formed in my reaction flask. What should I do?

A2: The formation of an oil can be due to the presence of impurities or the product having a low melting point, potentially forming a eutectic mixture.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the oil. This can create nucleation sites for crystallization to begin.[2]

    • Seeding: If you have a small crystal of pure benzamide, add it to the oily product to act as a seed for crystal growth.[2]

  • Purification: If crystallization cannot be induced, it may be necessary to isolate the product as an oil. Extract the oil into a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer with water and brine to remove water-soluble impurities, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and then concentrate it under reduced pressure. The resulting crude product can then be purified by recrystallization from an appropriate solvent system, such as hot water or an ethanol/water mixture.[2][8]

Q3: After the reaction, I can still smell the pungent odor of benzoyl chloride. What does this indicate?

A3: A lingering smell of benzoyl chloride is a clear indication of an incomplete reaction.[2]

Troubleshooting Steps:

  • Extend Reaction Time: Continue to stir the reaction mixture vigorously for a longer period.[2]

  • Check Stoichiometry and Base: Ensure that a sufficient amount of the amine and base were used to fully react with the benzoyl chloride.

Synthesis from Benzoic Acid using Coupling Reagents

Coupling reagents like dicyclohexylcarbodiimide (DCC) are frequently used to facilitate the formation of an amide bond between benzoic acid and an amine.

Q1: My benzamide product is contaminated with a white, insoluble solid. What is it and how can I remove it?

A1: The insoluble white solid is likely dicyclohexylurea (DCU), a byproduct of the DCC coupling reaction.[2]

Troubleshooting and Purification:

Mitigation/Removal Strategy Description
Pre-workup Filtration A significant portion of DCU can be removed by filtering the reaction mixture before the aqueous workup.[2]
Solvent Selection Running the reaction in acetonitrile can be advantageous as DCU is not very soluble in it.[2]
Post-workup Precipitation After the workup, the crude product can be dissolved in a solvent like dichloromethane (DCM), and then a non-polar solvent like hexanes can be added. Cooling this mixture will cause the DCU to precipitate, and it can then be removed by filtration.[2]
Use of Water-Soluble Carbodiimides Consider using a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The corresponding urea byproduct is water-soluble and can be easily removed during the aqueous workup.

Q2: My DCC-mediated coupling reaction has a low yield due to a significant side product. What is this side reaction and how can I prevent it?

A2: A common side reaction in DCC couplings is the formation of an N-acylurea byproduct. This occurs when the O-acylisourea intermediate rearranges intramolecularly before it can react with the amine.[9][10]

Preventative Measures:

  • Addition of HOBt: Including 1-hydroxybenzotriazole (HOBt) in the reaction mixture can suppress the formation of the N-acylurea.[9] HOBt reacts with the O-acylisourea intermediate to form an activated HOBt ester, which is less prone to rearrangement and reacts efficiently with the amine.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzamide?

A1: The most prevalent methods include the Schotten-Baumann reaction using benzoyl chloride and an amine, coupling agent-mediated synthesis from benzoic acid, and the direct amidation of benzoic acid, which often requires a catalyst.[2][9]

Q2: Can benzamide be synthesized directly from benzoic acid and ammonia without a coupling agent?

A2: Yes, direct amidation is possible, but it typically requires high temperatures to drive the dehydration of the intermediate ammonium benzoate salt.[11] Boric acid can be used as a catalyst in the reaction between benzoic acid and urea to produce benzamide, with carbon dioxide and ammonia as byproducts.[12]

Q3: Is it possible for benzamide to dehydrate back to benzonitrile during synthesis?

A3: While not a common side reaction under standard benzamide synthesis conditions, dehydration of benzamide to benzonitrile can occur, especially at high temperatures in the presence of a strong dehydrating agent like phosphorus pentoxide (P₂O₅).[13][14][15]

Experimental Protocols

Protocol 1: Synthesis of Benzamide from Benzoyl Chloride

This protocol is a standard Schotten-Baumann reaction.

Materials:

  • Benzoyl chloride

  • Concentrated aqueous ammonia

  • Ice-cold water

  • Conical flask with a stopper

  • Filtration apparatus

Procedure:

  • In a conical flask, prepare a mixture of 5 mL of concentrated ammonia and 5 mL of water. Cool the flask in an ice bath.[5]

  • Slowly add 2 mL (2.4 g) of benzoyl chloride in small portions while vigorously shaking the flask. Keep the flask stoppered between additions.[2][5]

  • The reaction is exothermic; maintain the temperature by cooling the flask under cold tap water as needed.[6]

  • After the addition is complete, continue to shake the flask vigorously for 15 minutes. The smell of benzoyl chloride should disappear, and a white solid (benzamide) will precipitate.[2]

  • Collect the solid product by vacuum filtration.[2]

  • Wash the crude product with several portions of ice-cold water.[2]

  • Recrystallize the crude benzamide from hot water or an ethanol/water mixture to obtain pure, colorless crystals.[2]

  • Dry the purified crystals and determine the yield and melting point (expected: 127-130 °C).[6]

Protocol 2: DCC-Mediated Synthesis of Benzamide

This protocol outlines the synthesis of benzamide from benzoic acid and an amine using DCC as a coupling agent.

Materials:

  • Benzoic acid

  • Amine (e.g., ammonia or a primary/secondary amine)

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous dichloromethane (DCM)

  • 1-Hydroxybenzotriazole (HOBt) (optional)

Procedure:

  • Dissolve benzoic acid (1 equivalent) and HOBt (1 equivalent, if used) in anhydrous DCM.

  • Add the amine (1.1 equivalents) to the solution.

  • In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous DCM.[2]

  • Slowly add the DCC solution to the benzoic acid mixture at 0 °C (ice bath).[2]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.[2]

  • Filter the reaction mixture to remove the DCU.

  • Proceed with a standard aqueous workup.

Visualizing Reaction Mechanisms

Schotten-Baumann Reaction Pathway and Side Reactions

Schotten_Baumann BenzoylChloride Benzoyl Chloride Benzamide Benzamide (Desired Product) BenzoylChloride->Benzamide + Amine BenzoicAcid Benzoic Acid (Side Product) BenzoylChloride->BenzoicAcid + Water HCl HCl BenzoylChloride->HCl Amine Amine (R-NH2) Amine->Benzamide ProtonatedAmine Protonated Amine (R-NH3+) Amine->ProtonatedAmine Amine->HCl Base Base (e.g., NaOH) Base->HCl Neutralizes Water Water (H2O) Water->BenzoicAcid HCl->ProtonatedAmine + Amine

Caption: Main and side reaction pathways in benzamide synthesis.

DCC Coupling and N-Acylurea Formation

DCC_Coupling cluster_main Desired Pathway cluster_side Side Reaction cluster_hobt HOBt Intervention BenzoicAcid Benzoic Acid O_Acylisourea O-Acylisourea Intermediate BenzoicAcid->O_Acylisourea + DCC DCC DCC Amine Amine HOBt HOBt (Additive) N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement Benzamide Benzamide (Desired Product) O_Acylisourea->Benzamide + Amine HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt DCU DCU (Byproduct) HOBt_Ester->Benzamide + Amine

Caption: DCC coupling mechanism and the role of HOBt.

References

  • Synthesis of Benzamide. (2021-01-31). YouTube. Retrieved from [Link]

  • How is benzamide obtained from benzoic acid? (2025-03-04). askIITians. Retrieved from [Link]

  • Schotten–Baumann reaction. (n.d.). Grokipedia. Retrieved from [Link]

  • Schotten–Baumann reaction. (2020-08-01). L.S.College, Muzaffarpur. Retrieved from [Link]

  • Schotten Baumann Reaction. (2019-11-17). BYJU'S. Retrieved from [Link]

  • Synthesis of Benzonitrile. (2021-08-01). YouTube. Retrieved from [Link]

  • The Chemistry of Benzoyl Chloride: From Synthesis to End-Use. (2026-01-18). Acme-Hardesty. Retrieved from [Link]

  • Carbodiimides and Additives. (2021-05-19). Aapptec Peptides. Retrieved from [Link]

  • PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.). VISTAS. Retrieved from [Link]

  • AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. (n.d.). I. K. International Publishing House. Retrieved from [Link]

  • Synthesis of Benzamide. (2020-03-19). YouTube. Retrieved from [Link]

  • Dehydration of amides to give nitriles. (n.d.). Master Organic Chemistry. Retrieved from [Link]

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Optimization

Technical Support Center: Optimizing HPLC Separation of Aromatic Amines

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of aromatic amines. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of aromatic amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these challenging compounds. Aromatic amines, due to their basic nature and structural similarities, often present unique chromatographic hurdles. This resource provides in-depth, experience-based solutions to common problems in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the HPLC analysis of aromatic amines.

Q1: Why is peak tailing so common when analyzing aromatic amines, and how can I prevent it?

Peak tailing is a frequent issue when analyzing basic compounds like aromatic amines on silica-based reversed-phase columns.[1][2][3] The primary cause is secondary interactions between the protonated (positively charged) amine groups and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the stationary phase.[1][2][4] These unwanted ionic interactions lead to a mixed-mode retention mechanism, causing the peaks to tail.[4][5]

Key Prevention Strategies:

  • Mobile Phase pH Control: Maintain the mobile phase pH at least 2 units away from the pKa of the aromatic amine.[6] For basic amines, using a higher pH (e.g., pH > 7) will keep them in their neutral, unprotonated form, minimizing interaction with silanols.[7] Conversely, a very low pH (e.g., pH < 3) can suppress the ionization of the silanol groups, also reducing tailing.[8]

  • Use of Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA) or diethylamine (DEA), into the mobile phase at a low concentration (e.g., 0.1%).[6] These additives will preferentially interact with the active silanol sites, masking them from the analyte.[9]

  • Column Selection: Opt for a modern, high-purity silica column with advanced end-capping. End-capping is a process that chemically derivatizes most of the residual silanol groups, making them less available for interaction. Look for columns specifically marketed as "base-deactivated" or suitable for basic compounds.[6]

  • Lower Sample Load: Overloading the column can exacerbate peak tailing.[6] Try reducing the injection volume or the concentration of the sample.[6]

Q2: What is the best starting point for column selection for a new aromatic amine separation?

For most aromatic amines, a C18 (ODS) column is the recommended starting point due to its versatility and wide applicability in reversed-phase chromatography.[10][11][12] However, the choice of a specific C18 column is critical.

Recommended Starting Column Characteristics:

FeatureRecommendationRationale
Stationary Phase C18 with high carbon load and effective end-cappingHigh carbon load enhances hydrophobic retention, while end-capping minimizes silanol interactions that cause peak tailing with basic amines.[11]
Particle Size 1.8 - 3.5 µmSmaller particles provide higher efficiency and better resolution.[11][13][14] Sub-2 µm particles are used in UHPLC systems for very fast and efficient separations.[13]
Column Dimensions 100-150 mm length, 2.1-4.6 mm I.D.A good balance between resolution, analysis time, and solvent consumption for standard HPLC systems.[11][12]

If a standard C18 does not provide adequate selectivity, especially for isomers, consider a Phenyl-Hexyl or Biphenyl phase .[11] These phases offer alternative selectivity for aromatic compounds through pi-pi interactions.

Q3: How do I improve the resolution between closely eluting aromatic amine isomers?

Separating isomers is a common challenge due to their identical mass and similar physicochemical properties.[15] Improving resolution requires optimizing selectivity (α), efficiency (N), and retention factor (k').[13][14]

Strategies to Enhance Isomer Resolution:

  • Optimize Mobile Phase Selectivity:

    • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity. Methanol is a proton donor and can interact differently with analytes and the stationary phase compared to acetonitrile.[16]

    • Fine-tune the pH: Small adjustments in the mobile phase pH can subtly change the ionization and hydrophobicity of isomers, leading to changes in retention and potentially improved separation.[17]

  • Increase Column Efficiency:

    • Use a Longer Column: Doubling the column length can significantly increase the number of theoretical plates (N), which improves resolution.[13][14]

    • Decrease Particle Size: Switching to a column with smaller particles (e.g., from 5 µm to 3 µm or 1.8 µm) will increase efficiency and lead to sharper, better-resolved peaks.[11][13][14]

  • Adjust Retention Factor (k'):

    • Decrease the Percentage of Organic Solvent: Reducing the amount of acetonitrile or methanol in the mobile phase will increase the retention time of the analytes, giving them more time to interact with the stationary phase and improving the chances of separation.[14]

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step approaches to solving specific problems encountered during the analysis of aromatic amines.

Troubleshooting Guide: Severe Peak Tailing

Question: I'm analyzing a primary aromatic amine on a C18 column, and my peak has a tailing factor > 2.0. I've tried a standard water/acetonitrile gradient. What should I do?

This is a classic case of secondary silanol interactions. Here is a systematic approach to troubleshoot and resolve the issue.

Troubleshooting Workflow for Peak Tailing

G start Start: Tailing Peak (TF > 2.0) check_ph Is Mobile Phase Buffered and pH controlled? start->check_ph adjust_ph Step 1: Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid for pH ~2.7 or Ammonium Bicarbonate for pH ~9.5) check_ph->adjust_ph No ph_ok pH is Controlled check_ph->ph_ok Yes add_competitor Step 2: Add Competing Base (e.g., 0.1% Triethylamine) adjust_ph->add_competitor Tailing Persists end Problem Solved: Symmetrical Peak adjust_ph->end Problem Solved ph_ok->add_competitor reduce_load Step 3: Reduce Sample Load (Inject 50% less concentration/volume) add_competitor->reduce_load Tailing Persists add_competitor->end Problem Solved competitor_added Competing Base Added change_column Step 4: Change Column (Use a modern, end-capped, base-deactivated column) reduce_load->change_column Tailing Persists reduce_load->end Problem Solved load_reduced Sample Load Reduced change_column->end Problem Solved

Caption: A systematic workflow for troubleshooting peak tailing of aromatic amines.

Step-by-Step Protocol:

  • Establish a Baseline: First, ensure your system is performing correctly by injecting a standard mix of neutral compounds. If these also show tailing, the issue might be extra-column dead volume or a column void.[1]

  • Protocol 1: Mobile Phase pH and Buffer Optimization

    • Objective: To control the ionization state of the aromatic amine and the column's silanol groups.

    • Procedure (Low pH):

      • Prepare your aqueous mobile phase (e.g., Water) and add 0.1% formic acid or trifluoroacetic acid (TFA). This will bring the pH to approximately 2.7-3.0.[18]

      • Ensure your column is stable at this low pH. Most modern silica columns are stable down to pH 2.

      • Equilibrate the column with the new mobile phase for at least 10-15 column volumes.

      • Re-inject your sample. The low pH suppresses silanol ionization, which should improve peak shape.[8]

    • Procedure (High pH):

      • Crucially, confirm your column is stable at high pH. Standard silica columns will dissolve above pH 7-8.[1] Use a hybrid or ethylene-bridged silica column designed for high pH work.

      • Prepare an aqueous buffer such as 10 mM ammonium bicarbonate and adjust to pH 9.5.[7]

      • Equilibrate the column thoroughly.

      • Re-inject your sample. At this pH, the basic amine will be in its neutral form, eliminating the ionic interaction with silanols.[7]

  • Protocol 2: Using a Silanol Masking Agent

    • Objective: To block the active silanol sites on the stationary phase.

    • Procedure:

      • To your optimized mobile phase from the previous step (low pH is common for this), add a small amount of an amine modifier like triethylamine (TEA). A typical starting concentration is 0.1% (v/v).[6]

      • TEA will compete with your analyte for the active silanol sites, effectively "masking" them.[9]

      • Equilibrate the column and re-inject. This is often a very effective strategy for older, less-deactivated columns.

Troubleshooting Guide: Poor Resolution and Co-elution

Question: I am trying to separate two positional isomers of an aromatic amine, but they are co-eluting. How can I resolve them?

Co-elution of isomers is a selectivity problem. The goal is to change the chromatographic conditions to alter the relative retention of the two compounds.

Decision Tree for Improving Resolution

G start Start: Co-eluting Peaks (Rs < 1.5) change_solvent Step 1: Change Organic Modifier (Switch Acetonitrile to Methanol or vice-versa) start->change_solvent adjust_gradient Step 2: Decrease Gradient Slope (Make the gradient shallower to increase separation time) change_solvent->adjust_gradient Resolution still poor end Problem Solved: Baseline Resolution change_solvent->end Resolution Improved solvent_changed Modifier Changed change_column_chem Step 3: Change Column Chemistry (Switch from C18 to Phenyl-Hexyl or Biphenyl) adjust_gradient->change_column_chem Resolution still poor adjust_gradient->end Resolution Improved gradient_adjusted Gradient Adjusted change_column_chem->end Resolution Improved

Caption: A decision tree for systematically improving the resolution of co-eluting peaks.

Step-by-Step Protocol:

  • Protocol 3: Modifying Mobile Phase Selectivity

    • Objective: To alter the interaction dynamics between the analytes, mobile phase, and stationary phase.

    • Procedure:

      • If your current method uses acetonitrile as the organic modifier (Solvent B), prepare a new Solvent B using methanol.

      • Run the exact same gradient profile. Methanol has different solvent properties than acetonitrile and can change the elution order or spacing of closely related compounds.[16]

      • If resolution improves but is not yet at baseline, you can then optimize the gradient slope. A shallower gradient (e.g., changing from a 5-95% B in 10 minutes to 5-95% B in 20 minutes) increases the time the analytes spend in the "optimal" mobile phase composition for their separation, often improving resolution.[14]

  • Protocol 4: Changing Stationary Phase Chemistry

    • Objective: To introduce a different primary retention mechanism.

    • Procedure:

      • If a C18 column is not providing the required selectivity, the next logical step for aromatic compounds is a phenyl-based column (e.g., Phenyl-Hexyl).

      • The phenyl groups in the stationary phase can induce pi-pi stacking interactions with the aromatic rings of your analytes. This provides a completely different selectivity mechanism compared to the hydrophobic interactions of a C18 phase.[14]

      • Begin with a standard scouting gradient (e.g., 10-90% organic solvent over 15 minutes) on the new column to determine the approximate retention times.

      • Optimize the gradient based on the results from the scouting run.

References

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

  • PharmaGuru. (2025, June 6). How To Improve Resolution In HPLC: 5 Simple Tips. Retrieved from [Link]

  • Chromatography Today. (n.d.). Solving Common Errors in HPLC. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC. Retrieved from [Link]

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. PMC. Retrieved from [Link]

  • Ovid. (n.d.). SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. Retrieved from [Link]

  • Waters Corporation. (2015, March). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Hichrom. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Selection of a Mobile Phase Optimization Technique in High Performance Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. Retrieved from [Link]

  • TSI Journals. (n.d.). resolving-the-benign-and-themalign-isomers-of-aryl-amines-by-hplc.pdf. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Journal of Liquid Chromatography & Related Technologies. (n.d.). The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics in. Retrieved from [Link]

  • Technology Networks. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. Retrieved from [Link]

  • YouTube. (2022, December 25). What is the effect of free Silanols in RPLC & how to reduce it?. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

limit of detection (LOD) and quantification (LOQ) for 5-amino-2-methoxy-N,N-dimethylbenzamide

Publish Comparison Guide: Limit of Detection (LOD) and Quantification (LOQ) for 5-amino-2-methoxy-N,N-dimethylbenzamide Executive Summary: The Analytical Context Compound Identity: 5-amino-2-methoxy-N,N-dimethylbenzamide...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Limit of Detection (LOD) and Quantification (LOQ) for 5-amino-2-methoxy-N,N-dimethylbenzamide

Executive Summary: The Analytical Context

Compound Identity: 5-amino-2-methoxy-N,N-dimethylbenzamide CAS: 22802-73-9 Molecular Formula: C₁₀H₁₄N₂O₂ (MW: 194.23 g/mol ) Role: Critical synthesis intermediate and potential Pharmaceutical Analytical Impurity (PAI) for benzamide-class drugs (e.g., kinase inhibitors, substituted benzamide antipsychotics).[1]

In pharmaceutical development, defining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for intermediates like 5-amino-2-methoxy-N,N-dimethylbenzamide is not merely a procedural step; it is a regulatory mandate (ICH Q2(R1)) to ensure drug safety and purity.[1] This guide compares the two industry-standard methodologies—High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) —to provide researchers with a clear roadmap for method selection based on required sensitivity thresholds.[1]

Comparative Performance Analysis

The choice between HPLC-UV and LC-MS/MS depends entirely on the "Required Detection Threshold" (RDT).[1] If this compound is treated as a standard organic impurity (threshold > 0.05%), HPLC-UV is sufficient.[1] If it is flagged as a potential genotoxic impurity (PGI) or requires trace analysis (ppm levels), LC-MS/MS is mandatory.[1]

Performance Matrix: HPLC-UV vs. LC-MS/MS
FeatureMethod A: HPLC-UV (Routine QC) Method B: LC-MS/MS (Trace Analysis)
Primary Application Routine purity testing; Synthesis monitoring (>0.1% levels).[1]Trace impurity quantification; Genotoxic impurity screening (ppm/ppb levels).
Typical LOD 0.05 – 0.10 µg/mL (50–100 ng/mL)0.05 – 0.15 ng/mL (pg/mL range)
Typical LOQ 0.15 – 0.30 µg/mL (150–300 ng/mL)0.15 – 0.50 ng/mL
Selectivity Moderate (Risk of co-elution with structural isomers).High (Mass-based discrimination).[1]
Linearity Range Broad (e.g., 0.5 – 100 µg/mL).[1]Narrower dynamic range; often requires isotopic internal standards.
Cost/Complexity Low / Low.High / High.

Analyst Insight: For 5-amino-2-methoxy-N,N-dimethylbenzamide, the amide and methoxy groups provide a distinct UV chromophore at 290 nm .[1] However, the lack of heavy chlorination (unlike some analogs) means UV sensitivity is finite.[1] For sub-ppm detection, the protonatable amine (pK_a ~4-5) makes it an excellent candidate for ESI+ LC-MS/MS .[1]

Experimental Protocols & Methodologies

Protocol A: HPLC-UV (Robustness & QC)

Best for: Process control and final product purity where impurity limits are >0.05%.[1]

System: Agilent 1200/1260 or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).[1] Rationale: A standard C18 column provides sufficient retention for the benzamide core while separating it from more polar starting materials.

Method Parameters:

  • Mobile Phase A: 0.1% Phosphoric Acid or 10mM Ammonium Phosphate (pH 2.5).[1] Acidic pH ensures the amine is protonated, improving peak shape.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 290 nm (Secondary: 254 nm).

  • Injection Volume: 10–20 µL.

LOD/LOQ Determination Strategy:

  • Step 1: Prepare a 100 µg/mL stock in Methanol.

  • Step 2: Dilute serially to 0.05 µg/mL.

  • Step 3: Inject each standard (n=3).

  • Calculation: Plot Signal-to-Noise (S/N).

    • LOD: Concentration where S/N ≈ 3.

    • LOQ: Concentration where S/N ≈ 10.

Protocol B: LC-MS/MS (High Sensitivity)

Best for: Genotoxic impurity assessment or cleaning validation swabs.[1]

System: Triple Quadrupole MS (e.g., Sciex 4500/6500 or Thermo TSQ) coupled to UPLC.[1] Column: C18 UPLC Column (e.g., BEH C18, 2.1 x 50 mm, 1.7 µm).

Method Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water. Formic acid is volatile and compatible with MS.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (5% to 95% B in 5 mins) to focus the peak.

  • Ionization: Electrospray Ionization (ESI) – Positive Mode .

  • MRM Transitions (Theoretical Optimization):

    • Precursor Ion: [M+H]⁺ = 195.1 m/z .[1]

    • Product Ions: Fragmentation of the amide bond typically yields loss of -N(Me)₂ or -OMe.[1] Screen for 195.1 → 150.1 (Loss of dimethylamine) and 195.1 → 122.1 .[1]

LOD/LOQ Determination Strategy:

  • Step 1: Prepare stock in DMSO (to prevent precipitation), dilute with 50:50 Water:ACN.[1]

  • Step 2: Prepare calibration curve from 0.1 ng/mL to 50 ng/mL.

  • Step 3: Matrix Effect Check: Spike the analyte into the "blank" matrix (e.g., dissolved drug substance) to check for ion suppression.[1]

  • Calculation: Use the S/N method or the "Standard Deviation of the Response" method (σ/Slope) for stricter validation.

Visualization of Workflows

Diagram 1: Method Selection Decision Tree

Caption: Logical pathway for selecting the appropriate analytical technique based on the required detection threshold.

MethodSelection Start Start: Define Analytical Goal ThresholdCheck Required Detection Limit? Start->ThresholdCheck HighLevel > 0.05% (Routine Impurity) ThresholdCheck->HighLevel Standard TraceLevel < 100 ppm (Genotoxic/Trace) ThresholdCheck->TraceLevel Critical HPLC Method A: HPLC-UV (LOD ~50 ng/mL) HighLevel->HPLC LCMS Method B: LC-MS/MS (LOD ~0.1 ng/mL) TraceLevel->LCMS Validation Validation Phase (Linearity, Accuracy, Precision) HPLC->Validation LCMS->Validation

Diagram 2: LOD/LOQ Validation Workflow

Caption: Step-by-step experimental workflow for statistically valid LOD/LOQ determination.

ValidationWorkflow Prep 1. Stock Prep (1 mg/mL in MeOH) Dilution 2. Serial Dilution (Range: LOD to 150% Target) Prep->Dilution Inject 3. Replicate Injection (n=6 at Target LOQ) Dilution->Inject Calc 4. S/N Calculation Signal / Noise Ratio Inject->Calc Decision Criteria Met? Calc->Decision Finalize Establish LOQ Decision->Finalize S/N > 10 RSD < 10% Retry Adjust Concentration Decision->Retry Fail Retry->Dilution

Critical Scientific Considerations (E-E-A-T)

  • Solubility & Stability:

    • The amino group at position 5 makes this compound susceptible to oxidation. Recommendation: Use amber glassware and prepare fresh stock solutions daily. Store stocks at -20°C.

    • Ensure the sample solvent matches the initial mobile phase conditions to prevent peak distortion (solvent effects).[1]

  • Interference Management:

    • In HPLC-UV, the "2-methoxy" group can cause peak tailing if silanol activity on the column is high.[1] Use "end-capped" columns (e.g., Zorbax Eclipse or Waters Symmetry) to mitigate this.[1]

  • Regulatory Alignment:

    • For LOQ, the precision (RSD) of 6 replicates must be ≤ 10% (ICH Q2(R1)).[1]

    • If the compound is a potential genotoxic impurity (PGI), the method must be sensitive enough to detect it at the Threshold of Toxicological Concern (TTC) , typically 1.5 µ g/day intake.[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

  • European Commission. (2014).[1][3] Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food.[1]Link

  • BenchChem. (n.d.).[1] 2-Amino-5-chloro-N,N-dimethylbenzamide (Analogous Structure Data). Retrieved from BenchChem Database. Link[1]

  • National Institutes of Health (NIH). (2025).[1] Determination of benzamide derivatives in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry. PubMed. Link

  • Sigma-Aldrich. (n.d.).[1] 5-amino-2-methoxy-N,N-dimethylbenzamide Product Specification & Impurity Standards.Link[1]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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